![molecular formula C19H19N3O5S B2442245 5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl 4-ethoxybenzoate CAS No. 442679-00-7](/img/structure/B2442245.png)
5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl 4-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl 4-ethoxybenzoate, also known as E7046, is a novel small molecule inhibitor that targets the interleukin-23 (IL-23) pathway. IL-23 is a cytokine that plays a crucial role in the pathogenesis of various autoimmune diseases, including psoriasis, inflammatory bowel disease, and multiple sclerosis. E7046 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for these diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Properties
One study describes an efficient method for obtaining a derivative of the compound, which is used to synthesize a series of novel derivatives with significant effects against mouse and human cancer cell lines, including colon and breast cancer. This synthesis pathway not only highlights the compound's versatility in creating new molecules but also its potential in developing anticancer agents (Nassar, Atta-Allah, & Elgazwy, 2015).
Polymer Synthesis Applications
Research has also explored the compound's role in the synthesis of poly(p-benzenesulfonamide), demonstrating its utility in creating polymers under mild conditions. This study underscores the chemical's potential in materials science, particularly in developing new polymers with specific properties (Saegusa, Ogawa, Kondo, Nakamura, Chau, & Iwakura, 1987).
Cytotoxicity and Antimicrobial Activities
Another line of investigation focuses on synthesizing 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, assessing their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells. This study contributes to the understanding of the compound's biological activities, potentially leading to the development of new therapeutic agents (Hassan, Hafez, & Osman, 2014).
Antioxidant and α-Glucosidase Inhibitory Activities
Research has also revealed the synthesis and evaluation of Schiff bases containing 1,2,4-triazole and pyrazole rings, which exhibit significant antioxidant and α-glucosidase inhibitory potentials. These findings suggest the compound's applicability in managing oxidative stress-related diseases and diabetes (Pillai, Karrouchi, Fettach, Armaković, Armaković, Brik, Taoufik, Radi, Faouzi, & Ansar, 2019).
Wirkmechanismus
Target of Action
It is known that 5-amino-pyrazoles, a class of compounds to which our compound belongs, are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . These compounds have been found to be similar to biologically active compounds, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It is known that 5-amino-pyrazoles can undergo condensation with α, β -unsaturated compounds to form fluorescent pyrazolo[1,5-a]pyrimidines . This suggests that our compound might interact with its targets through similar mechanisms, leading to the formation of new compounds with potential biological activity.
Biochemical Pathways
Given the known applications of 5-amino-pyrazoles in pharmaceutics and medicinal chemistry , it can be inferred that this compound might affect a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the known applications of 5-amino-pyrazoles in pharmaceutics and medicinal chemistry , it can be inferred that this compound might have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] 4-ethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-3-26-15-8-6-14(7-9-15)19(23)27-18-12-17(20)22(21-18)28(24,25)16-10-4-13(2)5-11-16/h4-12H,3,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMGTUZGCXGFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl 4-ethoxybenzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.